Minimal Systemic Absorption: Quantified Comparison of Renal Excretion vs. Praziquantel
Epsiprantel demonstrates negligible systemic absorption following oral administration, a key differentiator from its close structural analog, praziquantel. In direct pharmacokinetic comparison, less than 0.1% of an orally administered dose of epsiprantel is eliminated via the renal route, whereas praziquantel undergoes significant enteral absorption and is primarily excreted as metabolites in urine [1]. This minimal absorption confines epsiprantel's action to the gastrointestinal lumen, the site of cestode infection, and is corroborated by the absence of detectable metabolites in canine urine .
| Evidence Dimension | Renal elimination of orally administered dose |
|---|---|
| Target Compound Data | <0.1% of administered dose |
| Comparator Or Baseline | Praziquantel: Significant enteral absorption, primarily renally excreted as metabolites |
| Quantified Difference | >99.9% reduction in systemic exposure relative to dose |
| Conditions | Oral administration in dogs and cats |
Why This Matters
This difference directly supports the procurement of epsiprantel for protocols requiring anthelmintic activity with minimal systemic drug burden, reducing the risk of adverse interactions in polypharmacy or use in compromised patients.
- [1] Vetpharm UZH. Wirkstoff: Epsiprantel - Pharmakokinetik. View Source
